molecular formula C17H18ClN B1199157 4,4-Diphenyl-2-cyclopentenylamine CAS No. 56740-43-3

4,4-Diphenyl-2-cyclopentenylamine

Cat. No.: B1199157
CAS No.: 56740-43-3
M. Wt: 271.8 g/mol
InChI Key: DXPNKUPZWZIRSS-UHFFFAOYSA-N
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Description

FK-584, also known as (-)-N-tert-butyl-4,4-diphenyl-2-cyclopentenylamine hydrochloride, is a small molecule drug initially developed by Astellas Pharma, Inc. It is an antagonist of acetylcholine receptors, specifically targeting alpha1, beta1, delta, and gamma subunits. FK-584 was investigated for its potential use in treating overactive detrusor syndrome, a condition characterized by involuntary bladder contractions .

Preparation Methods

The synthesis of FK-584 involves a four-step approach starting with the Sharpless oxidation of cyclopentenol. This process includes:

    Sharpless Oxidation: Cyclopentenol undergoes kinetic resolution through Sharpless oxidation to form an epoxycyclopentanol.

    Introduction of tert-Butylamine: The epoxycyclopentanol is regio- and stereoselectively reacted with tert-butylamine.

    Conversion to Diol: The resulting product is converted into a diol.

    Formation of Olefin: The diol is then transformed into an olefin, completing the synthesis of FK-584.

Chemical Reactions Analysis

FK-584 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in FK-584.

    Substitution: Substitution reactions can occur, particularly involving the tert-butyl and phenyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain the core structure of FK-584 but with modified functional groups .

Scientific Research Applications

FK-584 has been primarily researched for its potential therapeutic applications in treating overactive detrusor syndrome. Its ability to inhibit acetylcholine receptors makes it a candidate for managing conditions involving involuntary muscle contractions. Additionally, FK-584 has been studied for its pharmacological properties and its metabolites’ inhibitory activity against detrusor contraction .

Mechanism of Action

FK-584 exerts its effects by antagonizing acetylcholine receptors, specifically targeting the alpha1, beta1, delta, and gamma subunits. This antagonistic action inhibits the binding of acetylcholine, a neurotransmitter responsible for muscle contractions, thereby reducing involuntary bladder contractions. The molecular targets involved in this mechanism are the acetylcholine receptors located in the bladder .

Comparison with Similar Compounds

FK-584 can be compared with other acetylcholine receptor antagonists such as terodiline. While both compounds inhibit bladder contractions, FK-584 has shown to be approximately ten times more potent than terodiline in inhibiting urinary bladder rhythmic contractions in rats . Other similar compounds include oxybutynin and tolterodine, which are also used to manage overactive bladder symptoms. FK-584’s unique structure and higher potency distinguish it from these compounds .

Properties

CAS No.

56740-43-3

Molecular Formula

C17H18ClN

Molecular Weight

271.8 g/mol

IUPAC Name

4,4-diphenylcyclopent-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H17N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-12,16H,13,18H2;1H

InChI Key

DXPNKUPZWZIRSS-UHFFFAOYSA-N

SMILES

C1C(C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl

Canonical SMILES

C1C(C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl

Synonyms

4,4-diphenyl-2-cyclopentenylamine
FK 584
FK-584
FK584

Origin of Product

United States

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